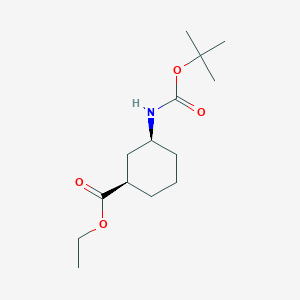
Rel-ethyl (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-ethyl (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate is a synthetic organic compound often used in various chemical and pharmaceutical research applications. This compound features a cyclohexane ring with specific stereochemistry, making it a valuable intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-ethyl (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane derivatives.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.
Esterification: The carboxylate group is introduced through esterification reactions.
Stereoselective Synthesis: Specific catalysts and reaction conditions are used to ensure the desired stereochemistry.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Catalysts: Employing optimized catalysts to increase yield and selectivity.
Purification Techniques: Advanced purification techniques such as crystallization and chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-ethyl (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the cyclohexane ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Rel-ethyl (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the development of pharmaceutical drugs.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Rel-ethyl (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Modulation of metabolic or signaling pathways to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (1R,3S)-3-aminocyclohexane-1-carboxylate: Lacks the Boc protection group.
Methyl (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate: Has a methyl ester instead of an ethyl ester.
Uniqueness
Rel-ethyl (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate is unique due to its specific stereochemistry and the presence of the Boc protection group, which makes it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
851075-68-8 |
|---|---|
Molekularformel |
C14H25NO4 |
Molekulargewicht |
271.35 g/mol |
IUPAC-Name |
ethyl (1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H25NO4/c1-5-18-12(16)10-7-6-8-11(9-10)15-13(17)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,15,17)/t10-,11+/m1/s1 |
InChI-Schlüssel |
JXJJXVKJXFKALA-MNOVXSKESA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1CCC[C@@H](C1)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CCOC(=O)C1CCCC(C1)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Propan-2-ylidene)-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrazole](/img/structure/B12856889.png)
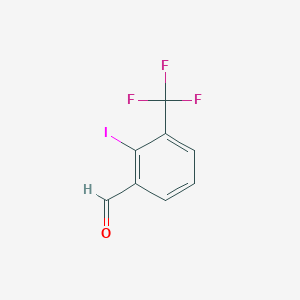

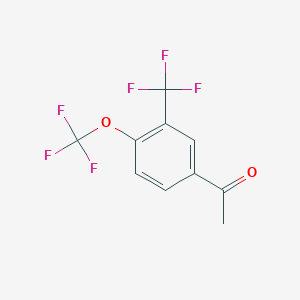

![tert-Butyl 5-bromo-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12856903.png)
![3,5-Dimethyl-1H-pyrazolo[4,3-B]pyridin-7-OL](/img/structure/B12856914.png)
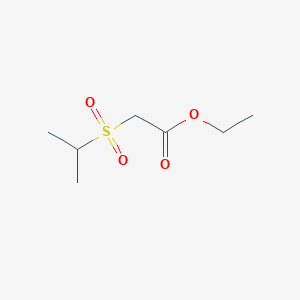
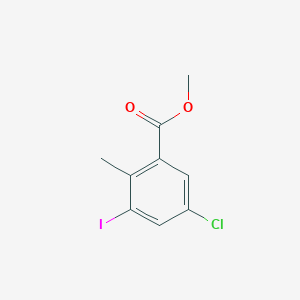
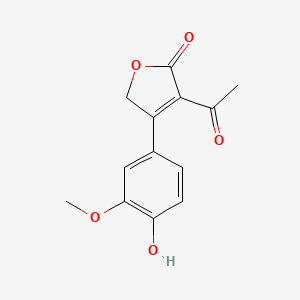
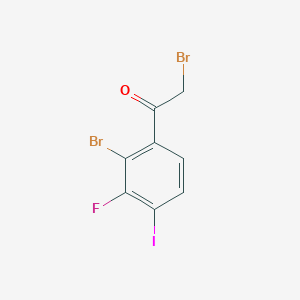
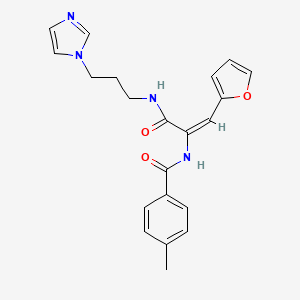
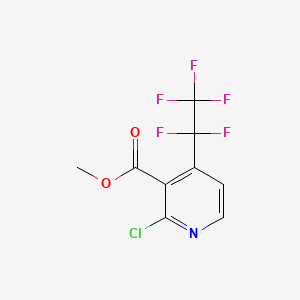
![Methyl 2',3',4',5',6'-pentafluoro[1,1'-biphenyl]-4-carboxylate](/img/structure/B12856945.png)
